Direct Allosteric BAX Binding Affinity (Kd) vs. BAX Activators
BAI1 binds directly to an allosteric site on monomeric BAX with a defined dissociation constant. This is in contrast to BAX activators like BAM7, which bind to a different site (the N-terminal activation site) and induce BAX activation rather than inhibit it [1]. The quantitative binding affinity provides a benchmark for potency that is distinct from functional inhibition assays .
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 15.0 ± 4 μM |
| Comparator Or Baseline | BAM7 (BAX activator): No direct binding Kd reported; functional activation EC50 = 3.3 μM |
| Quantified Difference | Opposite functional effect: BAI1 inhibits BAX, BAM7 activates BAX. |
| Conditions | Cell-free assay |
Why This Matters
This confirms BAI1's mechanism as a direct, allosteric BAX inhibitor, differentiating it from BAX activators and establishing a quantitative benchmark for its binding affinity.
- [1] Biotool. BAX Selective Inhibitors/Activators comparison. Accessed via biotool.com. View Source
